molecular formula C22H14ClN3 B2430349 3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 866049-92-5

3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2430349
CAS No.: 866049-92-5
M. Wt: 355.83
InChI Key: DKIMWEXGLJFFKM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold designed for advanced oncology research and drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of N-heterocyclic compounds recognized for their potent biological activity and significant potential in targeted cancer therapy . Its rigid, planar fused ring system provides a versatile core structure that is amenable to further functionalization, making it a valuable building block for developing novel therapeutic agents . The primary research value of this compound lies in its application as a protein kinase inhibitor (PKI). Kinases are crucial enzymes that regulate cellular signalling pathways, and their dysregulation is a hallmark of many cancers . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated compelling inhibitory effects against a range of critical kinase targets, including but not limited to CK2, EGFR, B-Raf, MEK, CDK1, and CDK2 . These inhibitors can act through ATP-competitive or allosteric mechanisms, disrupting the aberrant signalling that drives uncontrolled cell proliferation . Specifically, derivatives targeting EGFR have shown promise in non-small cell lung cancer (NSCLC) research, while inhibition of B-Raf and MEK kinases is highly relevant to melanoma studies . Recent research has also identified specific pyrazolo[1,5-a]pyrimidine derivatives as potent dual inhibitors of CDK2 and TRKA kinases, exhibiting broad-spectrum antiproliferative activity across numerous human cancer cell lines . This product is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult relevant Safety Data Sheets (SDS) prior to handling and to adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIMWEXGLJFFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-amino-4-chlorophenylpyrazole with 2-naphthyl ketone under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as iodine or a Lewis acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Cyclization via β-Enaminones and Aminopyrazoles

  • Method : A one-pot microwave-assisted reaction between β-enaminones (e.g., 4-chlorobenzaldehyde derivatives) and NH-3-aminopyrazoles under acidic conditions .

  • Key Features :

    • Reagents : Acid catalysts (e.g., HCl), microwave irradiation (120–150°C) .

    • Yield : Up to 98% for similar pyrazolo[1,5-a]pyrimidines .

    • Regioselectivity : Favors 7-substituted derivatives due to steric and electronic effects .

Oxidative Halogenation for Substitution

  • Method : Post-cyclization introduction of halogens (e.g., Cl) via oxidative halogenation using sodium halides and potassium persulfate .

  • Example : Sikdar et al. (2023) demonstrated efficient halogenation at the 3-position of pyrazolo[1,5-a]pyrimidines .

4-Chlorophenyl Substitution

  • Mechanism : Likely introduced during the initial cyclization step using chlorinated β-enaminones or via electrophilic substitution.

  • Relevance : Chloro groups enhance lipophilicity and electronic interactions with biological targets .

2-Naphthyl Substitution

  • Mechanism : Likely added via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) at the 7-position.

  • Supporting Data : Studies on pyrazolo[1,5-a]pyrimidines show that aryl substituents at position 7 improve pharmacokinetic properties .

Substitution and Functionalization Reactions

Reaction Type Reagents/Conditions Outcome
Oxidation KMnO₄, H₂O₂ (acidic/basic conditions)Formation of oxides or hydroxylated derivatives
Reduction NaBH₄, LiAlH₄Reduction of carbonyl groups (if present)
Nucleophilic Substitution Amines, thiols (e.g., NH₃, SH⁻)Replacement of chlorine with nucleophiles

NMR and Mass Spectrometry

  • ¹H NMR :

    • Chlorophenyl: δ ~7.40–7.31 (m, 4H) .

    • Naphthyl: δ ~7.15–8.28 (m, aromatic protons) .

  • ¹³C NMR :

    • Chlorophenyl: δ ~128–138 (aromatic carbons) .

  • Mass Spectrometry :

    • Molecular ion peak (e.g., m/z ~342 [M+H]⁺ for similar chlorophenyl derivatives) .

Scientific Research Applications

Antitumor Activity

One of the primary applications of 3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is its potential as an antitumor agent. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Line Testing : The compound was tested on 60 different cell lines, showing promising results in inhibiting tumor growth. For example, a derivative demonstrated IC50 values ranging from 0.326 to 4.31 µM across 57 cell lines, indicating potent antitumor activity .

Inhibition of Kinases

The compound has shown potential as an inhibitor of specific kinases involved in inflammatory processes and cancer progression. Notably, it has been identified as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in the immune response and inflammation .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including:

  • Cross-Coupling Reactions : Utilizing site-selective cross-coupling reactions to create diverse derivatives.
  • Catalytic Methods : Employing iodine-catalyzed methodologies for the synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Material Science Applications

Beyond pharmacological uses, pyrazolo[1,5-a]pyrimidines have garnered attention in material science due to their photophysical properties. These compounds can be utilized in the development of new materials with specific optical characteristics.

Case Studies and Research Findings

Numerous studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines:

  • A study published in Molecules highlighted the synthesis and functionalization of various pyrazolo[1,5-a]pyrimidines, emphasizing their anticancer potential and enzymatic inhibitory activity .
  • Research conducted by Abd El-Salam et al. demonstrated that certain derivatives exhibited anti-inflammatory properties alongside their antitumor effects .

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmacologyAntitumor agentIC50 values from 0.326 to 4.31 µM
PharmacologyKinase inhibition (IRAK4)Significant inhibition observed
Material ScienceDevelopment of photophysical materialsEnhanced optical properties noted

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound mimics the structure of ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with other proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and 2-naphthyl groups enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications .

Biological Activity

3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its structural uniqueness, characterized by a 4-chlorophenyl group at the 3-position and a 2-naphthyl group at the 7-position, contributes to its pharmacological properties.

The primary mechanism of action for this compound involves its ability to interact with specific molecular targets, particularly kinases. By mimicking the structure of ATP, it can bind to the active sites of various kinases, inhibiting their activity. This inhibition disrupts critical cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines by inhibiting cell growth and promoting apoptosis. For instance, a study highlighted its potential in targeting specific cancer pathways, which could be pivotal for developing new cancer therapies .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. It shows promise as an inhibitor of various kinases involved in cell signaling, which are critical for tumor growth and metastasis. The selectivity of this compound for certain kinases over others enhances its potential as a targeted therapy in cancer treatment .

Antifungal and Antitubercular Activities

In addition to its anticancer properties, derivatives of this compound have been tested for antifungal and antitubercular activities. Some studies have reported good antifungal efficacy against pathogenic strains and notable activity against Mycobacterium tuberculosis H37Rv, suggesting that compounds with a pyrazole scaffold may serve as promising candidates in treating fungal infections and tuberculosis .

Study on Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutic agents. The study concluded that this compound could be developed further as an effective anticancer drug .

Study on Antifungal Activity

Another study focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The results indicated that several derivatives exhibited strong antifungal activity against multiple strains of fungi, with some compounds showing better efficacy than traditional antifungal drugs .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compound Anticancer, AntifungalKinase inhibition
Pyrazolo[3,4-d]pyrimidine AnticancerVaries by substitution
Imidazo[1,2-a]pyrimidine AnticancerVaries by substitution

The comparison highlights that while similar compounds exhibit anticancer activities, the unique substitution pattern in this compound enhances its interaction with multiple molecular targets.

Future Directions

The ongoing research into pyrazolo[1,5-a]pyrimidines suggests that modifications to the existing structure could yield even more potent derivatives with enhanced selectivity and reduced toxicity. Future studies should focus on optimizing synthetic routes for better yields and exploring the full spectrum of biological activities this compound may offer.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole amines with diketones. For example, a structurally analogous compound was synthesized by heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 433–438 K for 2.5 hours, achieving a 66.78% yield after recrystallization from methanol . Key improvements include:
  • Solvent Optimization : Ethanol/acetone (1:1) mixtures yield high-quality single crystals for X-ray validation .
  • Temperature Control : Maintaining temperatures above 430 K ensures complete cyclization while minimizing side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and torsion angles (e.g., N1–C1–C8 = 105.08°), confirming regioselectivity and substituent orientation . Orthorhombic systems (space group Pbca, Z=8) with unit cell parameters (a=9.536 Å, b=15.941 Å, c=24.853 Å) are typical .
  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while 13C NMR distinguishes carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Trifluoromethyl groups exhibit strong absorptions at 1150–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Substituents like trifluoromethyl (-CF₃) enhance metabolic stability and binding affinity via electron-withdrawing effects. For example:
  • Kinase Inhibition : 2-Trifluoromethyl derivatives show 3-fold higher KDR kinase inhibition (IC₅₀ = 0.12 μM) compared to methyl analogues due to improved hydrophobic interactions .
  • QSAR Modeling : Hammett σ constants predict activity trends; chloro (σ = 0.23) and naphthyl (σ = 0.55) groups enhance π-π stacking with tyrosine residues in target enzymes .

Q. What strategies resolve discrepancies between computational predictions and experimental biological data for these compounds?

  • Methodological Answer :
  • Docking Validation : Align computational models with crystallographic data (e.g., RMSD < 1.2 Å for KDR kinase inhibitors). Adjust force fields to account for π-π interactions between naphthyl groups and Tyr823 .
  • Activity Assay Refinement : Use dose-response curves (e.g., EC₅₀) to reconcile IC₅₀ discrepancies caused by solubility differences. For example, dimethyl sulfoxide (DMSO) concentrations >1% may artificially inflate activity .

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